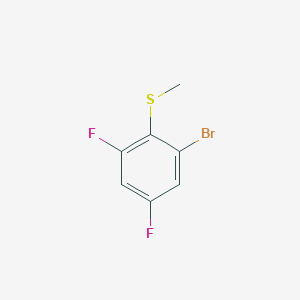

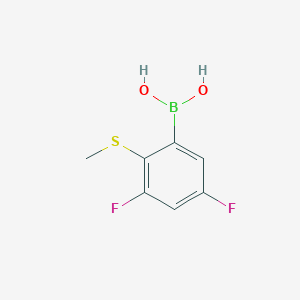

3,5-Difluoro-2-methylsulfanylphenylboronic acid

Vue d'ensemble

Description

3,5-Difluoro-2-methylsulfanylphenylboronic acid is a chemical compound with the IUPAC name (3,5-difluoro-2-(methylthio)phenyl)boronic acid . It has a molecular weight of 204.01 and its InChI code is 1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Nucleophilic gem-Difluoro(phenylsulfanyl)methylation in Organic Chemistry

Difluoro(phenylsulfanyl)methane, related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, is utilized for nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds. This method allows for the synthesis of α-gem-difluoromethylated adducts, applicable to non-enolizable aldehydes, ketones, cyclic imides, and acid anhydrides (Punirun et al., 2014).

Synthesis of Difluoromethyl Ketones

[Difluoro(phenylsulfanyl)methyl]trimethylsilane, closely related to this compound, has been used for nucleophilic addition to carbonyl groups of Weinreb amides. This process facilitates the conversion to difluoro(phenylsulfanyl)methyl ketones, which can be further transformed into difluoromethyl ketones (Phetcharawetch et al., 2017).

Synthesis of Cyclic Sulfoximines

The difluoro(phenylsulfonyl)methyl group, related to this compound, is significant in facilitating the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This leads to the synthesis of cyclic sulfoximines, with potential for further transformation into cyclic sulfinamides (Ye et al., 2014).

Novel Sulfonated Thin-Film Composite Nanofiltration Membranes

Sulfonated aromatic diamine monomers, structurally related to this compound, have been synthesized and used in the preparation of thin-film composite nanofiltration membranes. These membranes are significant in the treatment of dye solutions, enhancing water flux and dye rejection (Liu et al., 2012).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the environmental biodegradability of polyfluoroalkyl chemicals, which include compounds related to this compound, has been conducted. This involves studying the microbial degradation pathways and identifying novel degradation intermediates and products, crucial for understanding the environmental fate of these chemicals (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The safety information for 3,5-Difluoro-2-methylsulfanylphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

(3,5-difluoro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTISFXJQWGBLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1SC)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

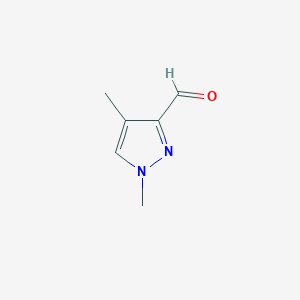

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

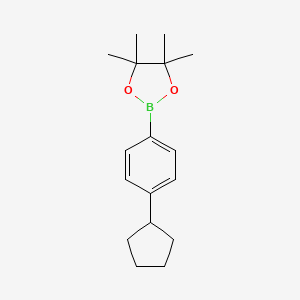

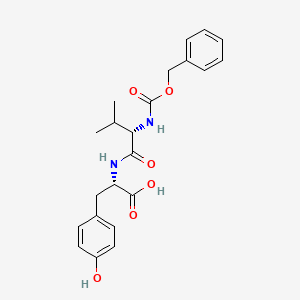

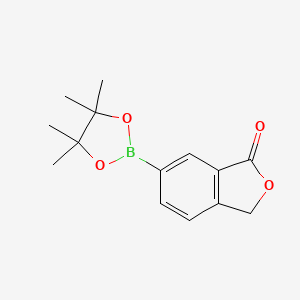

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.